5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common route might include:
Starting Materials: The synthesis may begin with commercially available pyrimidine derivatives.
Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Alkylation: The 1,3-bis(2-oxopropyl) groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of reduced pyrimidine derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrimidine derivatives, while reduction could produce partially or fully reduced compounds.
Scientific Research Applications
5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione could have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: May be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific interactions with biological targets. It might involve:
Molecular Targets: Enzymes, receptors, or nucleic acids.
Pathways: Inhibition or activation of specific biochemical pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine analog used in cancer treatment.
1,3-Dimethyluracil: Another pyrimidine derivative with different substituents.
Uniqueness
5-Fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
CAS No. |
57610-16-9 |
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Molecular Formula |
C10H11FN2O4 |
Molecular Weight |
242.20 g/mol |
IUPAC Name |
5-fluoro-1,3-bis(2-oxopropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11FN2O4/c1-6(14)3-12-5-8(11)9(16)13(10(12)17)4-7(2)15/h5H,3-4H2,1-2H3 |
InChI Key |
VMOGFYYUTKWVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)C)F |
Origin of Product |
United States |
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